molecular formula C11H9Br2NO B14381231 4,5-Bis(bromomethyl)-2-phenyl-1,3-oxazole CAS No. 90127-53-0

4,5-Bis(bromomethyl)-2-phenyl-1,3-oxazole

Cat. No.: B14381231
CAS No.: 90127-53-0
M. Wt: 331.00 g/mol
InChI Key: GIQVAJKADFPYFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Bis(bromomethyl)-2-phenyl-1,3-oxazole is a heterocyclic compound characterized by the presence of bromomethyl groups at the 4 and 5 positions of the oxazole ring, and a phenyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(bromomethyl)-2-phenyl-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenyl-1,3-oxazole with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle brominated compounds and radical initiators.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(bromomethyl)-2-phenyl-1,3-oxazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atoms, potentially leading to the formation of methyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, or sodium alkoxide, often in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4,5-bis(azidomethyl)-2-phenyl-1,3-oxazole, while reduction with LiAlH4 would produce 4,5-dimethyl-2-phenyl-1,3-oxazole.

Scientific Research Applications

4,5-Bis(bromomethyl)-2-phenyl-1,3-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Bis(bromomethyl)-2-phenyl-1,3-oxazole depends on its specific application. In medicinal chemistry, it may act by alkylating DNA or proteins, thereby interfering with their normal function. The bromomethyl groups are particularly reactive towards nucleophiles, allowing the compound to form covalent bonds with biological targets. This can lead to the inhibition of enzymes or the disruption of DNA replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Bis(bromomethyl)-2-phenyl-1,3-oxazole is unique due to the presence of both bromomethyl and phenyl groups on the oxazole ring, which provides a distinct reactivity profile and potential for diverse applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and materials science.

Properties

CAS No.

90127-53-0

Molecular Formula

C11H9Br2NO

Molecular Weight

331.00 g/mol

IUPAC Name

4,5-bis(bromomethyl)-2-phenyl-1,3-oxazole

InChI

InChI=1S/C11H9Br2NO/c12-6-9-10(7-13)15-11(14-9)8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

GIQVAJKADFPYFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)CBr)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.